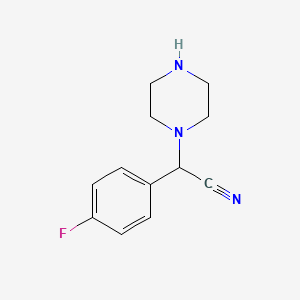

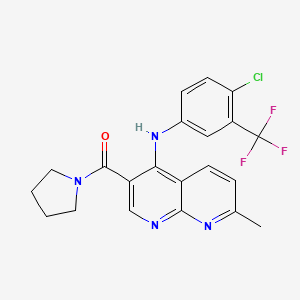

![molecular formula C31H24Cl2N4O3 B2818926 N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((3,5-dichlorophenyl)amino)formamide CAS No. 1796893-62-3](/img/structure/B2818926.png)

N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((3,5-dichlorophenyl)amino)formamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((3,5-dichlorophenyl)amino)formamide is a useful research compound. Its molecular formula is C31H24Cl2N4O3 and its molecular weight is 571.46. The purity is usually 95%.

BenchChem offers high-quality N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((3,5-dichlorophenyl)amino)formamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((3,5-dichlorophenyl)amino)formamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

Synthesis of Vasopressin V2 Receptor Antagonists : A study evaluated a series of derivatives as potential antagonists for vasopressin V1 and V2 receptors. One compound, closely related to the chemical structure of interest, exhibited high affinity for the V2 receptor and showed promising results when orally administered to rats (Ohkawa et al., 1999).

Aminomethylation of Tetrahydropyridine-Thiolates : The aminomethylation of tetrahydropyridine-thiolates led to the synthesis of diazabicyclo[3.3.1]nonane derivatives. This research indicates a method for synthesizing new functionally substituted derivatives (Dotsenko et al., 2007).

14C-Labeling of Antagonist Compounds : A compound similar in structure was synthesized as part of a sequence involving 14C-labeling, indicating its potential for tracer studies in biological systems (Saemian et al., 2012).

Synthesis of Imidazo[4,5-d][1,3]diazepine Derivatives : Research involving the synthesis of imidazo[4,5-d][1,3]diazepine derivatives from related compounds highlights the potential for creating novel chemical structures (Dias et al., 1996).

Antitumor Properties of Imidazotetrazines : A study on the interaction of diazoimidazole-4-carboxamide and isocyanates yielded antitumor imidazotetrazines, demonstrating the therapeutic potential of similar structures (Stevens et al., 1984).

Development of hGCGR Antagonists : A novel series of spiroimidazolone-based antagonists of the human glucagon receptor (hGCGR) was developed, indicating the relevance of similar structures in metabolic disease research (Demong et al., 2014).

Novel Synthetic Methods and Reactions

Reactions with Stable Dipoles : The research on methylidynephosphane's reactions with stable dipoles like diazo compounds offers insights into novel synthetic routes for phosphorus-containing compounds (Fuchs et al., 1988).

Unexpected Synthesis via Pschorr Reaction : The unexpected formation of products via a non-classical Pschorr reaction in a study demonstrates the potential for discovering new pathways in organic synthesis (Daidone et al., 2014).

Antimicrobial Agents from Quinazolinone and Thiazolidinone : A series of compounds synthesized for antimicrobial testing highlights the versatility of such structures in medicinal chemistry (Desai et al., 2011).

Diphenyl Phosphorazidate in Diazotransfer Reactions : The use of diphenyl phosphorazidate in diazotransfer reactions opens new avenues in the synthesis of azirines and diazo compounds, relevant for pharmaceutical development (Villalgordo et al., 1995).

Synthesis and Biological Activity of Pyrazolidine Derivatives : The reaction of enaminone with different nucleophiles to produce new derivatives with anti-inflammatory and antimicrobial activities illustrates the therapeutic potential of related structures (Ahmed, 2017).

Antipathogenic and Antibiofilm Properties

- Antipathogenic Activity of Thiourea Derivatives : Thiourea derivatives with specific substituents showed significant anti-pathogenic activity, especially against biofilm-forming bacteria, demonstrating the potential application in combating bacterial resistance (Limban et al., 2011).

properties

IUPAC Name |

1-(3,5-dichlorophenyl)-3-[1-[2-(2-methylphenyl)-2-oxoethyl]-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H24Cl2N4O3/c1-19-9-5-6-12-24(19)27(38)18-37-26-14-8-7-13-25(26)28(20-10-3-2-4-11-20)35-29(30(37)39)36-31(40)34-23-16-21(32)15-22(33)17-23/h2-17,29H,18H2,1H3,(H2,34,36,40) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEURIQNIDWURHP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)CN2C3=CC=CC=C3C(=NC(C2=O)NC(=O)NC4=CC(=CC(=C4)Cl)Cl)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H24Cl2N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

571.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((3,5-dichlorophenyl)amino)formamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl [4-({2-[(2,4-difluorophenyl)amino]-2-oxoethyl}thio)-1H-1,5-benzodiazepin-2-yl]acetate](/img/structure/B2818844.png)

![N-([2,3'-bifuran]-5-ylmethyl)-1-naphthamide](/img/structure/B2818849.png)

![N-(cyanomethyl)-3-[(naphthalen-2-yl)formamido]propanamide](/img/structure/B2818851.png)

![1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(naphthalen-1-ylmethyl)urea](/img/structure/B2818854.png)

![7-Bromo-1H,2H,3H,3AH,4H,5H-pyrrolo[1,2-A]quinoxaline](/img/structure/B2818855.png)

![N-(2-chloro-4-methylphenyl)-2-{[3-(4-methylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2818864.png)

![2-[[4-(Furan-2-carbonyl)piperazin-1-yl]methyl]-5-phenylmethoxypyran-4-one](/img/structure/B2818866.png)